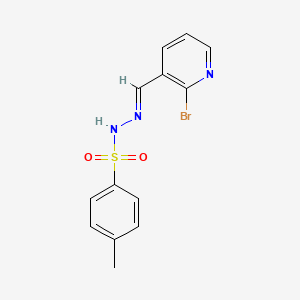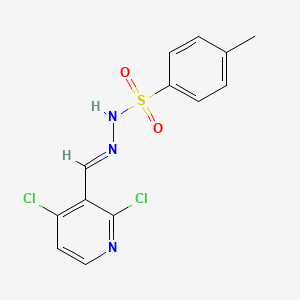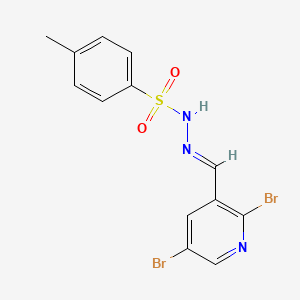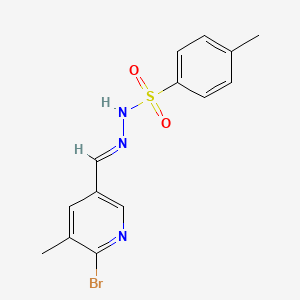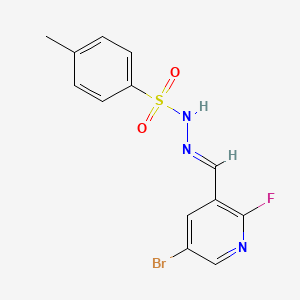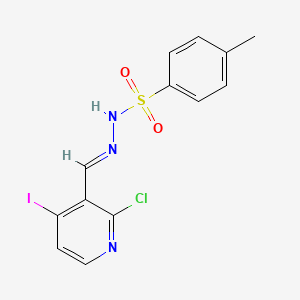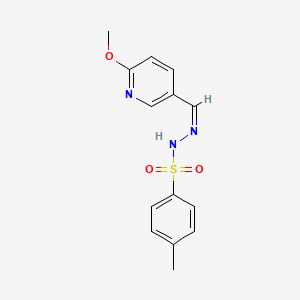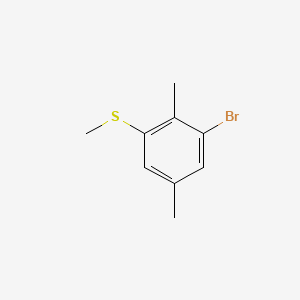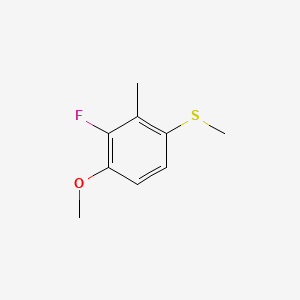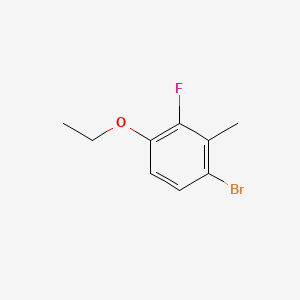
1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene is an organic compound with the molecular formula C9H10BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, fluoro, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene can be synthesized through a multi-step process involving the bromination, fluorination, and ethoxylation of a suitable benzene derivative. One common method involves the bromination of 4-ethoxy-3-fluoro-2-methylbenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in reactions such as the formation of Grignard reagents.
Oxidation and Reduction: The ethoxy and methyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, iodine) and nitrating agents (e.g., nitric acid) in the presence of catalysts like iron(III) chloride.
Nucleophilic Substitution: Reagents such as magnesium in dry ether can be used to form Grignard reagents.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for the oxidation of the ethoxy and methyl groups.
Major Products Formed
EAS Reactions: Substituted benzene derivatives with different electrophiles.
Nucleophilic Substitution: Formation of organometallic compounds such as Grignard reagents.
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of ethoxy and methyl groups.
Applications De Recherche Scientifique
1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene involves its interaction with various molecular targets and pathways. The bromine and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes and receptors. The ethoxy and methyl groups can modulate the compound’s lipophilicity and bioavailability, affecting its overall pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-4-fluorobenzene
- 1-Bromo-4-ethoxybenzene
- 1-Bromo-3-fluoro-2-methylbenzene
Uniqueness
1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity in substitution reactions, while the ethoxy and methyl groups provide additional sites for functionalization and derivatization .
Propriétés
IUPAC Name |
1-bromo-4-ethoxy-3-fluoro-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-3-12-8-5-4-7(10)6(2)9(8)11/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUFDMCAKLURQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
